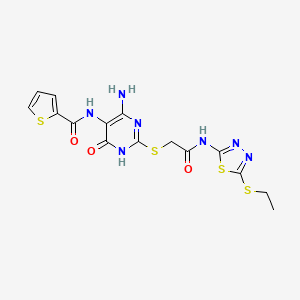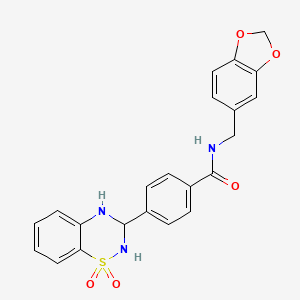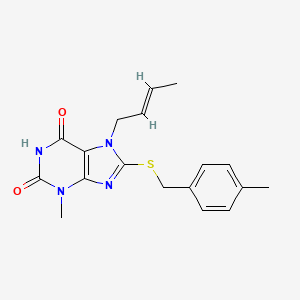
7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
A study on benzo[de]isoquinoline-1,3-dione derivatives, which share structural similarities with 7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, demonstrated the synthesis of novel fluorophores. These compounds exhibit yellow-green fluorescence and include stabilizing fragments such as 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole, indicating potential applications in photostability and fluorescence-based technologies (Bojinov & Panova, 2007).
Tumor-Associated Carbonic Anhydrases Inhibition
Research on 3-hydroxyquinazoline-2,4-dione scaffolds, which are structurally related to the compound , highlighted their potential as potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. These findings suggest a potential application in the development of anticancer therapies targeting these specific enzymes (Falsini et al., 2017).
Intramolecular Hydrogen Bonding and Tautomerism
A study on the structures of acylpyran-diones and acylpyridinediones, which are related to the core structure of 7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione, focused on intramolecular hydrogen bonding and tautomerism. This research provides insights into the chemical behavior and stability of such compounds, potentially informing their applications in materials science and molecular design (Hansen, Bolvig, & Kappe, 1995).
Insect Teratogenicity
Benz(g)isoquinoline-5,10-dione has been identified as a teratogen in insects, indicating the biological activity of structurally related quinazoline diones. This highlights the potential for studying the ecological and environmental impacts of such compounds (Ma et al., 1984).
Eigenschaften
IUPAC Name |
7-(4-benzylpiperidine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-3-7-14-29-25(31)22-11-10-21(18-23(22)27-26(29)32)24(30)28-15-12-20(13-16-28)17-19-8-5-4-6-9-19/h4-6,8-11,18,20H,2-3,7,12-17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXJWALSAAJJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-benzylpiperidine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

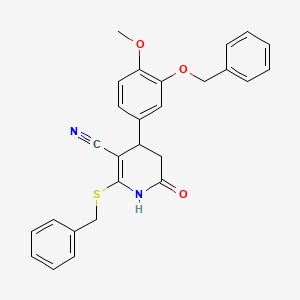
![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
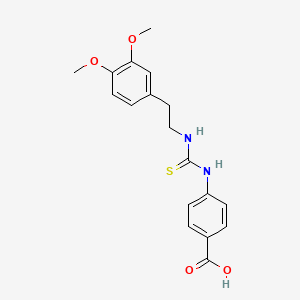
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

